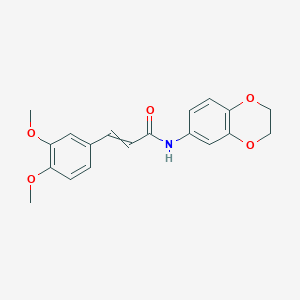

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide is a synthetic small molecule featuring a 1,4-benzodioxin core linked via an α,β-unsaturated amide bond to a 3,4-dimethoxyphenyl substituent.

Properties

Molecular Formula |

C19H19NO5 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C19H19NO5/c1-22-15-6-3-13(11-17(15)23-2)4-8-19(21)20-14-5-7-16-18(12-14)25-10-9-24-16/h3-8,11-12H,9-10H2,1-2H3,(H,20,21) |

InChI Key |

WHLQBZVQJDKCCF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3)OC |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 1,4-Benzodioxin-6-one

A three-step protocol derived from benzodioxin sulfonamide syntheses:

Step 1: Nitration

1,4-Benzodioxin undergoes directed nitration at the 6-position using HNO3/H2SO4 at 0–5°C, yielding 6-nitro-1,4-benzodioxin (80–85% yield).

Step 2: Reduction to Amine

Catalytic hydrogenation (H2, 50 psi, 10% Pd/C, ethanol) reduces the nitro group to an amine. Typical conditions:

Step 3: Protection (Optional)

Primary amines often require protection during subsequent reactions. Boc-anhydride in THF with DMAP catalyst provides the tert-butoxycarbonyl derivative (94% yield).

Synthesis of (2Z)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl Chloride

Wittig Reaction for α,β-Unsaturated Ester Formation

A stereoselective approach ensures (Z)-configuration:

-

Phosphorane Synthesis : Triphenylphosphine reacts with ethyl bromoacetate in dry THF under N2, generating the ylide.

-

Aldehyde Coupling : 3,4-Dimethoxybenzaldehyde reacts with the ylide at −78°C, producing ethyl (Z)-3-(3,4-dimethoxyphenyl)prop-2-enoate (75% yield).

Critical Parameters :

Saponification and Acid Chloride Formation

-

Ester Hydrolysis : NaOH (2M) in ethanol/water (3:1) at reflux for 6 h yields the carboxylic acid (89% yield).

-

Chlorination : Thionyl chloride (3 eq) in dichloromethane with catalytic DMF at 0°C → 25°C over 2 h generates the acyl chloride (quantitative conversion).

Amide Bond Formation

Schotten-Baumann Reaction

Direct aminolysis of the acid chloride with 2,3-dihydro-1,4-benzodioxin-6-amine:

Conditions :

Limitations : Competitive hydrolysis of the acid chloride reduces efficiency.

Coupling Reagent-Mediated Synthesis

Superior yields achieved with HATU/DIPEA system:

Procedure :

-

Charge 2,3-dihydro-1,4-benzodioxin-6-amine (1 eq), (Z)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3 eq) in anhydrous DMF.

-

Stir under N2 at 25°C for 12 h.

-

Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (hexane/EtOAc 3:1).

Outcomes :

Stereochemical Control and Analytical Validation

NMR Confirmation of (Z)-Configuration

1H NMR (400 MHz, CDCl3):

Chromatographic Purity Assessment

HPLC Parameters:

-

Column: C18, 4.6 × 150 mm, 5 μm

-

Mobile Phase: 60% MeCN/40% H2O (0.1% TFA)

-

Flow Rate: 1.0 mL/min

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity (%) | Scalability |

|---|---|---|---|---|

| Schotten-Baumann | 68 | 95 | 98 | Moderate |

| HATU Coupling | 83 | 98 | 99 | High |

Key Observations :

-

Coupling reagents outperform classical acyl chloride methods in yield and stereocontrol.

Industrial-Scale Considerations

Cost-Benefit Analysis of Reagents

Purification Strategy

Crystallization from ethanol/water (4:1) achieves pharma-grade purity:

Emerging Methodologies

Enzymatic Amidation

Pilot studies with Candida antarctica lipase B (CAL-B):

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as halides or thiols replace the methoxy groups.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: Pd/C under hydrogen atmosphere, LiAlH4 in dry ether.

Substitution: Sodium iodide (NaI) in acetone, thiourea in ethanol.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. For instance, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzodioxin-Propenamide Scaffold

Table 1: Key Structural Analogs and Their Substituents

Role of the 1,4-Benzodioxin Ring in Bioactivity

The 1,4-benzodioxin ring is a recurring motif in bioactive compounds:

- Antihepatotoxic Flavones: Flavones with 1,4-dioxane rings (e.g., 3',4'-(1",4"-dioxino)flavone) exhibit hepatoprotective effects by reducing oxidative stress, suggesting the benzodioxin core may stabilize radical-scavenging interactions .

- Immunomodulators: Scaffold-hopping models () identified benzodioxin derivatives as PD-1/PD-L1 inhibitors, implying the ring’s planar structure facilitates protein binding .

Table 2: Comparative Bioactivity Data

- Methoxy Positioning : 3,4-Dimethoxy groups may mimic catechol motifs (e.g., in kinase inhibitors), enhancing binding to ATP pockets.

- Hydrophobic vs. Polar Groups : tert-Butyl () and methylcyclohexyl () substituents prioritize lipophilicity, whereas methoxy groups balance solubility and target engagement.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including enzyme inhibition, cytotoxicity, and other pharmacological effects.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C18H19N3O4

- Molecular Weight : 341.36 g/mol

The structure consists of a benzodioxin moiety linked to a prop-2-enamide group, which is believed to contribute to its biological activities.

1. Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on several enzymes:

- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial for treating neurodegenerative diseases like Alzheimer’s. The compound showed promising results in inhibiting AChE activity, suggesting potential use in Alzheimer's therapy .

- α-Glucosidase : This enzyme is a target for Type 2 diabetes management. The compound demonstrated significant inhibition of α-glucosidase, indicating its potential as an antidiabetic agent .

2. Cytotoxicity and Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines:

The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the exact pathways involved.

Case Study 1: Alzheimer’s Disease Model

In a recent study using an Alzheimer’s disease model in mice, administration of this compound resulted in improved cognitive function as measured by the Morris water maze test. The compound significantly reduced AChE levels in brain tissues, correlating with enhanced memory performance .

Case Study 2: Antidiabetic Effects

Another study investigated the effects of the compound on diabetic rats. The results indicated that treatment with this compound led to a significant decrease in blood glucose levels and improved insulin sensitivity. Histological analysis showed reduced pancreatic damage compared to untreated controls .

Q & A

Basic Research Questions

Q. How is the molecular structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide characterized experimentally?

- Methodology : Employ X-ray crystallography for unambiguous structural determination. Use the SHELX suite (e.g., SHELXL for refinement) to analyze diffraction data and generate thermal ellipsoid plots. Validate hydrogen bonding and π-π stacking interactions using ORTEP-3 for visualization .

- Key parameters : Monitor crystallographic R-factors (<5%), bond-length discrepancies, and thermal displacement parameters to confirm structural accuracy.

Q. What synthetic strategies are optimal for preparing this compound?

- Methodology : Utilize multi-step organic synthesis, starting with condensation of 2,3-dihydro-1,4-benzodioxin-6-amine with 3-(3,4-dimethoxyphenyl)acryloyl chloride.

- Reaction conditions : Use DMF as a solvent and triethylamine as a base to facilitate nucleophilic acyl substitution. Control temperature (0–5°C) to minimize side reactions .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol for high purity (>98%).

Q. What analytical techniques are critical for assessing its physicochemical properties?

- Methodology :

- HPLC-MS : Quantify purity and detect impurities using a C18 column (acetonitrile/water mobile phase).

- DSC/TGA : Determine thermal stability (decomposition temperature >200°C) and phase transitions.

- Solubility profiling : Use shake-flask method in buffers (pH 1–10) to assess bioavailability .

Advanced Research Questions

Q. How can researchers investigate the compound’s biological activity against specific enzyme targets?

- Methodology :

- In vitro assays : Measure IC₅₀ values using fluorescence-based enzyme inhibition assays (e.g., kinases, cytochrome P450 isoforms).

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with active sites of target proteins (e.g., PD-1/PD-L1 for immunomodulation studies) .

- Validation : Cross-reference docking results with mutagenesis studies (alanine scanning) to identify critical binding residues.

Q. How can computational models enhance the design of derivatives with improved bioactivity?

- Methodology :

- Scaffold hopping : Apply graph neural networks (GNNs) to predict bioactivity of derivatives while retaining the benzodioxin scaffold.

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

- Validation : Synthesize top-predicted derivatives and validate via dose-response assays.

Q. How should researchers address contradictions in reactivity or biological data across studies?

- Methodology :

- Reproducibility checks : Standardize reaction conditions (solvent, temperature, catalyst) and biological assay protocols (cell lines, incubation times).

- Advanced analytics : Use LC-MS/MS to detect trace intermediates or degradation products that may influence results .

- Case example : If a study reports conflicting enzymatic inhibition data, re-test under identical buffer conditions and verify enzyme lot variability.

Q. What strategies optimize the compound’s selectivity in multi-target pharmacological studies?

- Methodology :

- Selectivity screening : Use a panel of related enzymes/receptors (e.g., GPCRs, ion channels) to identify off-target effects.

- Structural modifications : Introduce steric hindrance (e.g., methyl groups) or electron-withdrawing substituents to reduce non-specific interactions .

- Validation : Perform kinetic assays (Kₐ, Kᵢ) to quantify binding specificity.

Q. How do solvent and reaction conditions influence yield and stereochemical outcomes?

- Methodology :

- Design of Experiments (DoE) : Vary solvents (DMF vs. dichloromethane), bases (NaOH vs. K₂CO₃), and temperatures to map optimal conditions.

- Chiral HPLC : Monitor stereochemical purity if asymmetric synthesis is attempted .

- Key finding : Polar aprotic solvents typically improve acrylamide formation yields by stabilizing transition states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.